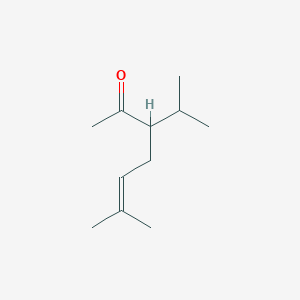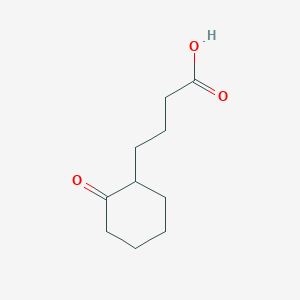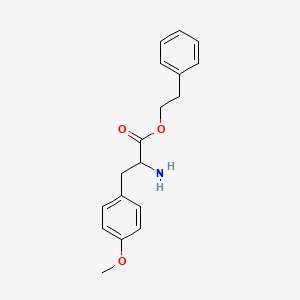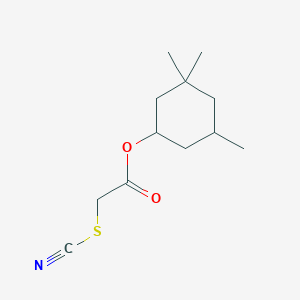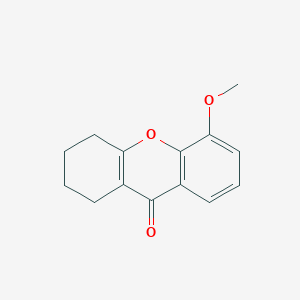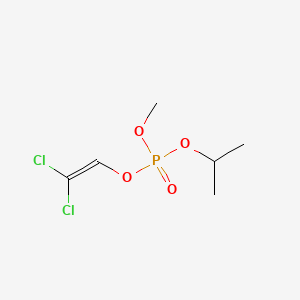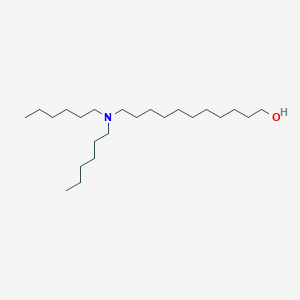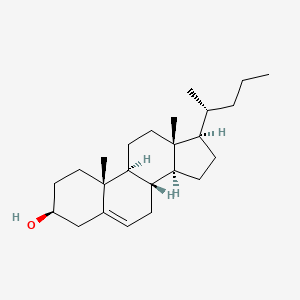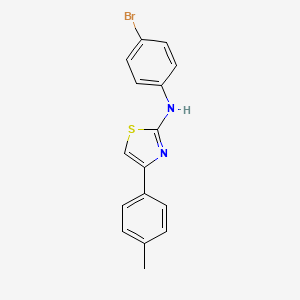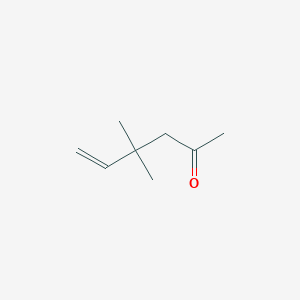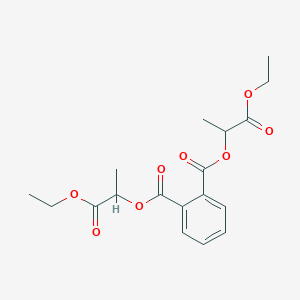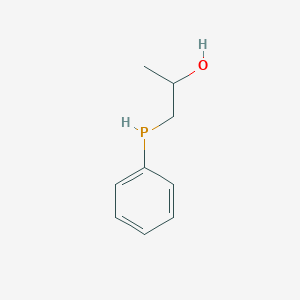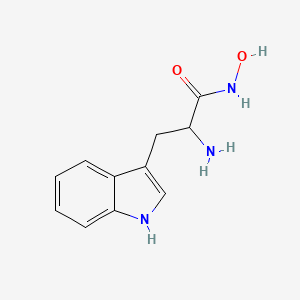
Tryptophanhydroxamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophanhydroxamate is a derivative of the amino acid tryptophan, characterized by the presence of a hydroxamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tryptophanhydroxamate can be synthesized through several methods. One common approach involves the reaction of tryptophan with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Tryptophan and hydroxylamine.
Reaction Conditions: Acidic medium, often using hydrochloric acid.
Procedure: Tryptophan is dissolved in an acidic solution, and hydroxylamine is added. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis or microbial fermentation. These methods offer advantages in terms of yield, purity, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Tryptophanhydroxamate undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the hydroxamate group can yield amines.
Substitution: The hydroxamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Applications De Recherche Scientifique
Tryptophanhydroxamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound is studied for its role in enzyme inhibition, particularly in the inhibition of metalloproteases.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit histone deacetylases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tryptophanhydroxamate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells. The hydroxamate group plays a crucial role in chelating metal ions, which is essential for its inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophan: The parent amino acid from which tryptophanhydroxamate is derived.
Hydroxamic Acids: A class of compounds characterized by the presence of the hydroxamate functional group, including compounds like deferoxamine and vorinostat.
Uniqueness
This compound is unique due to its dual nature, combining the properties of tryptophan and hydroxamic acids. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in both research and therapeutic contexts.
Propriétés
Numéro CAS |
5814-96-0 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-amino-N-hydroxy-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C11H13N3O2/c12-9(11(15)14-16)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13,16H,5,12H2,(H,14,15) |
Clé InChI |
LBMAEBPZXXNKMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


